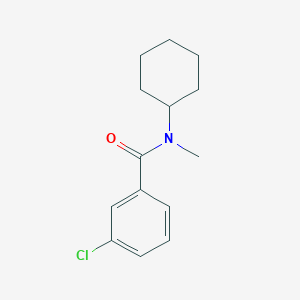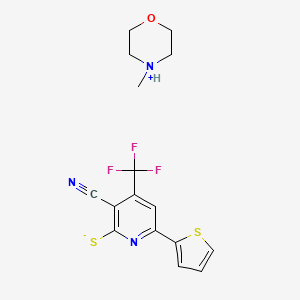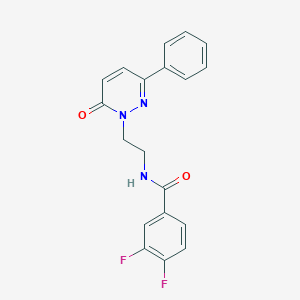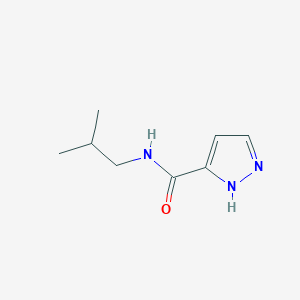![molecular formula C15H14ClF3N4O B2398192 2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine CAS No. 2380082-09-5](/img/structure/B2398192.png)
2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a trifluoromethyl group and an ether linkage to a piperidine ring, which is further substituted with a chloropyridine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Chloropyridine Substitution: The piperidine intermediate is then reacted with 5-chloropyridine under specific conditions to introduce the chloropyridine moiety.
Pyrimidine Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the pyrimidine and chloropyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as diabetes and cancer.
Industry: The compound is utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones, thereby regulating plasma glucose levels .
Comparison with Similar Compounds
Similar Compounds
BMS-903452: This compound is structurally similar and also targets GPR119, exhibiting potent antidiabetic activity.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine core and exhibit various biological activities.
Uniqueness
2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[1-(5-chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O/c16-10-1-2-13(21-9-10)23-7-4-11(5-8-23)24-14-20-6-3-12(22-14)15(17,18)19/h1-3,6,9,11H,4-5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUJAMFROOONOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3=NC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)
![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2398111.png)
![Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2398113.png)
![2-{[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2398114.png)
![1-(2-methylallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2398116.png)
![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2398117.png)





![4-((3-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2398126.png)
![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2398130.png)
